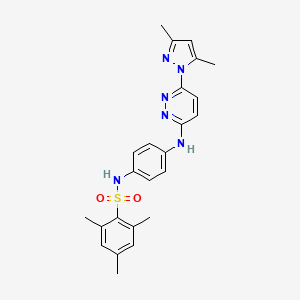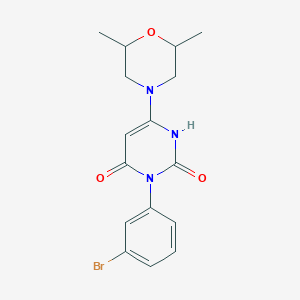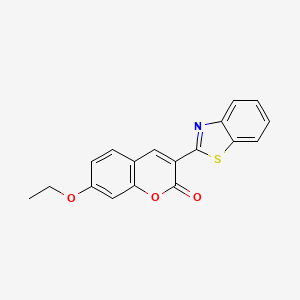![molecular formula C10H12N2OS B2985867 3-(Benzo[d]thiazol-2-ylamino)propan-1-ol CAS No. 300821-91-4](/img/structure/B2985867.png)
3-(Benzo[d]thiazol-2-ylamino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Benzo[d]thiazol-2-ylamino)propan-1-ol” is a compound that has been studied in the context of solvent-dependent regio- and stereo-selective reactions . It is formed from the reaction of 3-formylchromones with 2-aminobenzothiazoles .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Chemical Reactions Analysis
In a solvent-dependent study, it was found that 3-formylchromones and 2-aminobenzothiazoles formed corresponding imines, while 1° and 2°-alcohols formed the corresponding 2-alkoxy-3-enamines with selectivity for the Z-isomer . The reactions did not require an external catalyst, all the reactions were performed at the same temperature, and purification was achieved by filtration .Applications De Recherche Scientifique
Antidiabetic Activity
3-(Benzo[d]thiazol-2-ylamino)propan-1-ol derivatives have been investigated for their potential antidiabetic properties. A study by Patil et al. (2013) synthesized a series of these derivatives, which displayed significant antidiabetic activity, highlighting their therapeutic potential in this domain (Patil et al., 2013).
Synthesis and Eco-Friendly Protocols
Yadav et al. (2020) developed an eco-friendly protocol for synthesizing novel 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives. This method emphasizes operational simplicity, short reaction times, and the use of water as a solvent, contributing to sustainable chemistry practices (Yadav et al., 2020).
Anticancer Activity
Compounds containing this compound have shown promise in anticancer research. Jonnala et al. (2019) synthesized a class of such derivatives, which demonstrated potent antiproliferative behavior against various cancer cell lines, suggesting their utility in cancer treatment (Jonnala et al., 2019).
Antimicrobial Agents
The potential of this compound derivatives as antimicrobial agents was explored by Pisal et al. (2018). Their study synthesized a series of compounds showing significant activity against various bacterial and fungal strains, making them candidates for antimicrobial drug development (Pisal et al., 2018).
Antimicrobial Polyurethane Coatings
El‐Wahab et al. (2014) investigated the incorporation of coumarin-thiazole derivatives, including this compound, into polymers for antimicrobial applications. The study demonstrated the enhancement of antimicrobial properties in polyurethane coatings, suggesting industrial applications (El‐Wahab et al., 2014).
Corrosion Inhibition
Hu et al. (2016) synthesized benzothiazole derivatives for corrosion inhibition of steel in acidic environments. This research underlines the potential use of such compounds in industrial applications, particularly in corrosion prevention (Hu et al., 2016).
Synthesis of Novel Compounds
Cherkadu et al. (2016) demonstrated a novel synthesis method for 4-[(benzo[d]thiazol-2-ylamino)(phenyl)methyl]-3-hydroxy-9H-xanthen-9-ones, highlighting the diverse chemical applications of this compound derivatives (Cherkadu et al., 2016).
Antioxidant and Anti-inflammatory Properties
Bhale et al. (2018) synthesized compounds containing this compound, which displayed anticancer, antioxidant, and anti-inflammatory properties. This suggests their potential in various therapeutic applications (Bhale et al., 2018).
Mécanisme D'action
Mode of Action
Related compounds have been shown to interact with dna and strongly inhibit topoisomerase i . This interaction can lead to the prevention of DNA replication and transcription, thereby inhibiting the growth of cancer cells .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit topoisomerase i, which plays a crucial role in dna replication and transcription . By inhibiting this enzyme, these compounds can disrupt the normal cell cycle and induce cell death .
Result of Action
Related compounds have been shown to induce s phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction, leading to cell apoptosis .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 3-(Benzo[d]thiazol-2-ylamino)propan-1-ol are not fully understood yet. Benzothiazole derivatives have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties
Cellular Effects
The cellular effects of this compound are also not well-studied. Benzothiazole derivatives have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is known that benzothiazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
3-(1,3-benzothiazol-2-ylamino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c13-7-3-6-11-10-12-8-4-1-2-5-9(8)14-10/h1-2,4-5,13H,3,6-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNDUCNVJUIWSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine](/img/structure/B2985786.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2985789.png)
![2-[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yloxy]ethylamine](/img/no-structure.png)
![Benzyl 8-((chlorosulfonyl)methyl)-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2985792.png)
![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2985793.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[(4-phenylpiperazino)methyl]-4-piperidinol](/img/structure/B2985795.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone](/img/structure/B2985796.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2985798.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2985805.png)

![(4As,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2985807.png)
